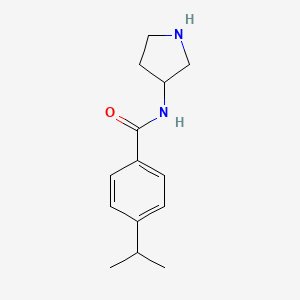
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound’s unique structure allows it to be used in a variety of scientific research applications, including drug discovery and development.
Preparation Methods
The synthesis of 4-propan-2-yl-N-pyrrolidin-3-ylbenzamide typically involves the construction of the pyrrolidine ring followed by the attachment of the benzamide moiety. One common synthetic route includes the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by the introduction of the benzamide group through an amide bond formation reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-propan-2-yl-N-pyrrolidin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to a specific biological response. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Benzamide derivatives: These compounds share the benzamide moiety and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and benzamide group, which can result in unique biological activities and chemical properties.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C14H20N2O/c1-10(2)11-3-5-12(6-4-11)14(17)16-13-7-8-15-9-13/h3-6,10,13,15H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
DZFLTYRTZBQEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















